(2s)-4-(4-Fluorobenzyl)-N-(2-Sulfanylethyl)piperazine-2-Carboxamide
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Overview
Description
(2S)-4-(4-fluorobenzyl)-N-(2-sulfanylethyl)piperazine-2-carboxamide is a small molecule belonging to the class of organic compounds known as alpha amino acid amides. These are amide derivatives of alpha amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-(4-fluorobenzyl)-N-(2-sulfanylethyl)piperazine-2-carboxamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the 4-fluorobenzyl group: This step involves the alkylation of the piperazine ring with 4-fluorobenzyl halides under basic conditions.
Attachment of the 2-sulfanylethyl group: This is usually done via nucleophilic substitution reactions.
Formation of the carboxamide group: This final step involves the reaction of the intermediate with a suitable carboxylic acid derivative under amide coupling conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly .
Types of Reactions:
Oxidation: The sulfanylethyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to the corresponding amine.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or borane.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-4-(4-fluorobenzyl)-N-(2-sulfanylethyl)piperazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of enzyme inhibition.
Industry: Potential applications in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. One of the known targets is beta-secretase 1, an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease. By inhibiting this enzyme, the compound may reduce the formation of amyloid plaques, thereby offering potential therapeutic benefits .
Comparison with Similar Compounds
- (2S)-4-(4-chlorobenzyl)-N-(2-sulfanylethyl)piperazine-2-carboxamide
- (2S)-4-(4-bromobenzyl)-N-(2-sulfanylethyl)piperazine-2-carboxamide
- (2S)-4-(4-methylbenzyl)-N-(2-sulfanylethyl)piperazine-2-carboxamide
Uniqueness: The presence of the fluorobenzyl group in (2S)-4-(4-fluorobenzyl)-N-(2-sulfanylethyl)piperazine-2-carboxamide imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents on the benzyl group .
Properties
Molecular Formula |
C14H20FN3OS |
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Molecular Weight |
297.39 g/mol |
IUPAC Name |
(2S)-4-[(4-fluorophenyl)methyl]-N-(2-sulfanylethyl)piperazine-2-carboxamide |
InChI |
InChI=1S/C14H20FN3OS/c15-12-3-1-11(2-4-12)9-18-7-5-16-13(10-18)14(19)17-6-8-20/h1-4,13,16,20H,5-10H2,(H,17,19)/t13-/m0/s1 |
InChI Key |
CEXXKSSFAKABEN-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CN(C[C@H](N1)C(=O)NCCS)CC2=CC=C(C=C2)F |
Canonical SMILES |
C1CN(CC(N1)C(=O)NCCS)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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